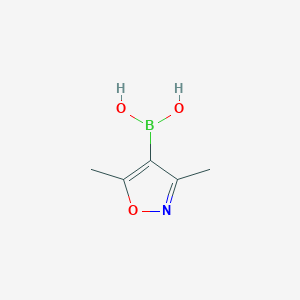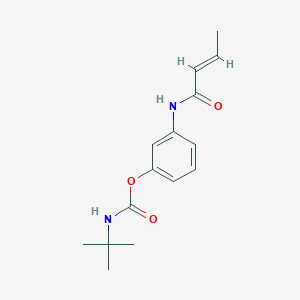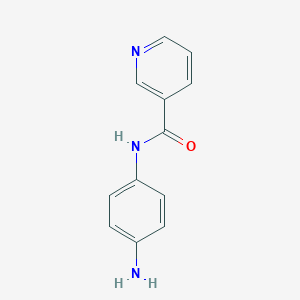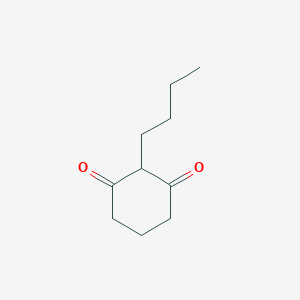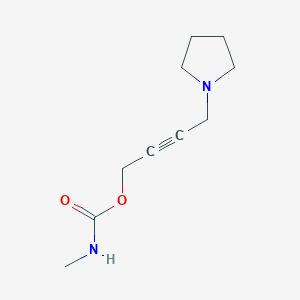
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester, also known as MPB or 4-PPBP, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and has been implicated in a variety of physiological and pathological processes.
作用機序
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is thought to play a role in modulating the activity of other proteins in the central nervous system, and has been implicated in a variety of neurological disorders. By blocking the activity of the sigma-1 receptor, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester may be able to modulate these processes and provide therapeutic benefits.
生化学的および生理学的効果
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. It has been found to have neuroprotective effects, and may be able to prevent the death of neurons in the brain. Additionally, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
実験室実験の利点と制限
One advantage of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it is a selective antagonist of the sigma-1 receptor, which means that it can be used to specifically target this protein without affecting other proteins in the central nervous system. Additionally, it has been shown to have a variety of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one limitation of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it has not yet been extensively studied in human clinical trials, which means that its safety and efficacy in humans is not well understood.
将来の方向性
There are a number of future directions that could be pursued in the study of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, it could be studied further as a potential anti-inflammatory agent, and its anti-tumor properties could be explored in more detail. Finally, more research could be done to understand the safety and efficacy of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
合成法
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 1-pyrrolidinecarboxylic acid with propargyl bromide to form 4-(1-pyrrolidinyl)-2-butynoic acid. This compound is then esterified with methyl chloroformate to form the final product, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester.
科学的研究の応用
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and oncology. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
特性
CAS番号 |
16253-32-0 |
|---|---|
製品名 |
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester |
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
InChIキー |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
正規SMILES |
CNC(=O)OCC#CCN1CCCC1 |
その他のCAS番号 |
16253-32-0 |
同義語 |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
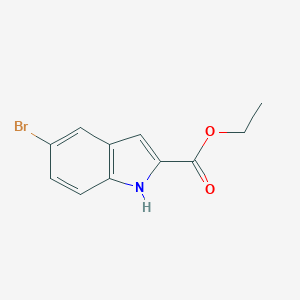

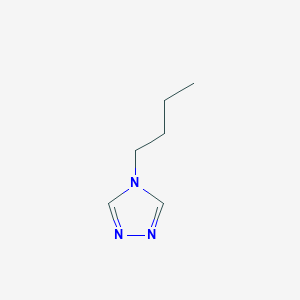

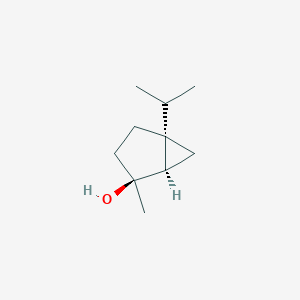
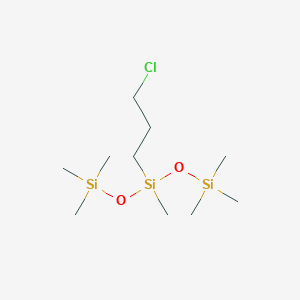
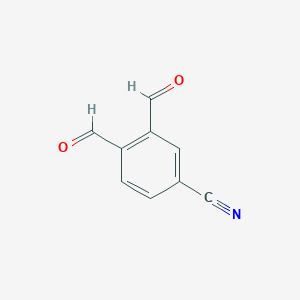
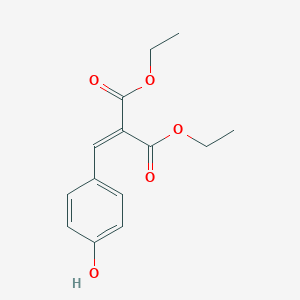
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
